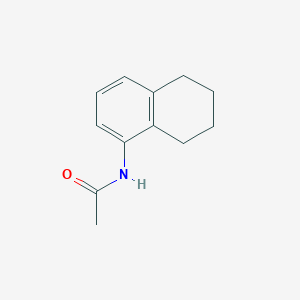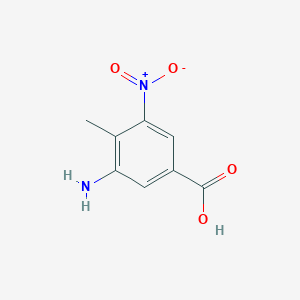
Éter de alilo n-octilo
Descripción general
Descripción
Allyl n-octyl ether is an organic compound with the molecular formula C11H22O. It is a colorless to almost colorless liquid with a molecular weight of 170.2918 g/mol . This compound is known for its antibacterial activity and is used as a pharmaceutical intermediate .
Aplicaciones Científicas De Investigación
Allyl n-octyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
Target of Action
Allyl n-octyl ether is a chemical compound with the formula C11H22O The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that allyl ethers, a group to which allyl n-octyl ether belongs, can undergo aClaisen rearrangement . This is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .
Biochemical Pathways
The claisen rearrangement, which allyl n-octyl ether can undergo, is part of a broader class of reactions calledsigmatropic rearrangements . These rearrangements involve the concerted movement of electrons and can have significant effects on biochemical pathways .
Action Environment
It is known that the claisen rearrangement, which allyl n-octyl ether can undergo, is a thermal reaction . This suggests that temperature could be an important environmental factor influencing the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl n-octyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride.
Industrial Production Methods: In industrial settings, the preparation of allyl n-octyl ether often involves the reaction of n-octanol with allyl bromide or iodide in the presence of a base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Allyl n-octyl ether undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ether can be reduced to form the corresponding alcohols.
Substitution: The allyl group can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogens like bromine (Br2) or iodine (I2) are used under acidic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Comparación Con Compuestos Similares
- Allyl n-hexyl ether
- Allyl n-decyl ether
- Allyl n-dodecyl ether
Comparison: Allyl n-octyl ether is unique due to its specific chain length, which influences its physical properties and reactivity. Compared to shorter-chain ethers like allyl n-hexyl ether, allyl n-octyl ether has a higher boiling point and different solubility characteristics. Longer-chain ethers like allyl n-dodecyl ether may have lower reactivity due to steric hindrance .
Propiedades
IUPAC Name |
1-prop-2-enoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELYMBBIHQDONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334405 | |
| Record name | Allyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3295-97-4 | |
| Record name | Allyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl n-Octyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















